molecular formula C12H16O2 B6595338 4-(3,5-dimethylphenyl)butanoic Acid CAS No. 22156-47-4

4-(3,5-dimethylphenyl)butanoic Acid

Cat. No. B6595338
CAS RN: 22156-47-4
M. Wt: 192.25 g/mol
InChI Key: AVUTWCTYMALLFS-UHFFFAOYSA-N
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Description

4-(3,5-dimethylphenyl)butanoic Acid is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.258 . It is a carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-(3,5-dimethylphenyl)butanoic Acid consists of a butanoic acid chain attached to a 3,5-dimethylphenyl group . The SMILES representation of the molecule is Cc1cc(C)cc(CCCC(O)=O)c1 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(3,5-dimethylphenyl)butanoic Acid are not available, similar compounds like pinacol boronic esters have been used in protodeboronation reactions . This reaction involves the removal of a boron group from the molecule .

Scientific Research Applications

Synthesis and Applications in Chemical Reactions

  • Solid-Phase Synthesis : 4-Formyl-3,5-dimethoxyphenol, a key synthetic intermediate, is utilized in the preparation of BAL family of acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides (Jin et al., 2001).

Synthesis of Analogues and Derivatives

  • Development of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-Carboxylate : A synthesis method for this title compound, starting from 2,4-dimethylaniline, involves the creation of various intermediates, including 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid (R. Vaid et al., 2014).

Molecular Docking and Structural Analysis

  • Study of Butanoic Acid Derivatives : Research conducted on 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives using molecular docking and vibrational, structural, electronic, and optical studies. These studies provide insights into the biological activities of these compounds (K. Vanasundari et al., 2018).

Optical Applications

  • Optical Gating of Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrates potential in the optical gating of nanofluidic devices based on synthetic ion channels. This compound allows for light-induced controlled transport of ionic species in aqueous solution through these channels (Mubarak Ali et al., 2012).

Synthesis and Photoreactivity

  • Photogeneration and Reactivity of Aryl Cations : The study of the photochemistry of derivatives such as 4-chlorophenol and 4-chloroanisole offers insights into the photogeneration and reactivity of 4-hydroxy- and 4-methoxyphenyl cations. This research provides a foundation for understanding the cationic mechanism in arylated products (S. Protti et al., 2004).

Fluorescence Sensing

  • Development of Lanthanide Organic Frameworks : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide organic frameworks have been developed, which are sensitive to benzaldehyde-based derivatives. These frameworks are potential fluorescence sensors for these chemicals (B. Shi et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-(3,4-dimethylphenyl)butanoic acid, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to handle the compound with appropriate protective equipment and to seek medical attention if exposure occurs .

properties

IUPAC Name

4-(3,5-dimethylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-10(2)8-11(7-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUTWCTYMALLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302601
Record name 3,5-Dimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethylphenyl)butanoic Acid

CAS RN

22156-47-4
Record name 3,5-Dimethylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22156-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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